4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine 4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine Potent haspin kinase inhibitor; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 1342261-10-2
VCID: VC0006225
InChI: InChI=1S/C17H18F3N3O/c1-24-11-4-5-12-13-6-8-22-16(17(18,19)20)15(13)23(14(12)10-11)9-3-2-7-21/h4-6,8,10H,2-3,7,9,21H2,1H3
SMILES: COC1=CC2=C(C=C1)C3=C(N2CCCCN)C(=NC=C3)C(F)(F)F
Molecular Formula: C17H18F3N3O
Molecular Weight: 337.346

4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine

CAS No.: 1342261-10-2

Cat. No.: VC0006225

Molecular Formula: C17H18F3N3O

Molecular Weight: 337.346

* For research use only. Not for human or veterinary use.

4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine - 1342261-10-2

Specification

Description Potent haspin kinase inhibitor; High Quality Biochemicals for Research Uses
CAS No. 1342261-10-2
Molecular Formula C17H18F3N3O
Molecular Weight 337.346
IUPAC Name 4-[7-methoxy-1-(trifluoromethyl)pyrido[3,4-b]indol-9-yl]butan-1-amine
Standard InChI InChI=1S/C17H18F3N3O/c1-24-11-4-5-12-13-6-8-22-16(17(18,19)20)15(13)23(14(12)10-11)9-3-2-7-21/h4-6,8,10H,2-3,7,9,21H2,1H3
Standard InChI Key JVBWXORXTBDUMH-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C3=C(N2CCCCN)C(=NC=C3)C(F)(F)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator